molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Cat. No.: B13786208
CAS No.: 68123-07-9
M. Wt: 336.0 g/mol
InChI Key: XYEYOAYIWLFMHH-UHFFFAOYSA-M
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Description

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound with the CAS registry number 68123-07-9 . Its molecular formula is C 19 H 42 ClNO, and it has a molecular weight of 335.996 g/mol . The canonical SMILES representation for this compound is CCCCCCCCCCCCCOCCC N+ (C)C.[Cl-] . As a quaternary ammonium compound, it shares a structural family with other trimethylalkylammonium chlorides that are known for their biocidal properties. For instance, related silane-quaternary ammonium compounds have demonstrated significant and long-lasting antimicrobial and antiviral effects when used as surface-coating disinfectants . Another similar compound, methacrylamido propyl trimethyl ammonium chloride, has been studied for its antifungal properties , with research indicating its effectiveness is influenced by molecular mass . This suggests potential research applications for this compound in the development of new disinfectants, antimicrobial surface coatings, or antifungal agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

68123-07-9

Molecular Formula

C19H42ClNO

Molecular Weight

336.0 g/mol

IUPAC Name

trimethyl(3-tridecoxypropyl)azanium;chloride

InChI

InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

XYEYOAYIWLFMHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Direct Quaternization of N-[3-(tridecyloxy)propyl]-1,3-propanediamine

One notable approach involves the use of N-[3-(tridecyloxy)propyl]-1,3-propanediamine as a starting polyamine, which is then quaternized to form the desired ammonium salt. This method is referenced in a patent describing functionalized polyesters but also mentions the synthesis of quaternary ammonium compounds with long alkyl chains such as the tridecyloxypropyl group:

  • The polyamine containing the tridecyloxypropyl group undergoes conjugate addition or alkylation reactions to introduce the trimethylammonium chloride functionality.
  • Reaction conditions typically involve mild temperatures and aqueous or organic solvents compatible with the functional groups.

Quaternization Using Epoxy Chloropropane and Trimethylamine Hydrochloride

A well-documented industrial process for preparing quaternary ammonium chlorides structurally related to this compound involves the reaction of epoxy chloropropane with trimethylamine in the presence of hydrochloric acid and a catalytic quaternary ammonium salt:

  • The process uses epoxy chloropropane (99% purity), aqueous trimethylamine (20–40%), and hydrochloric acid (36–38%) as raw materials.
  • The reaction is carried out at 23–28 °C with pH maintained between 7 and 8.
  • Catalysts such as dodecylbenzyl alkyl dimethyl ammonium chloride or other quaternary ammonium salts (including dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride) are used at 0.1–3% weight relative to feed.
  • The reaction time ranges from 1.6 to 2.4 hours.
  • After reaction, moisture and impurities are removed by vacuum distillation or air stripping to isolate the product.
  • Yields exceed 98% with purity over 97%.

Table 1: Reaction Conditions and Yields for Quaternization of Epoxy Chloropropane with Trimethylamine

Parameter Range / Value
Epoxy chloropropane purity 99%
Trimethylamine concentration 20–40% aqueous solution
Hydrochloric acid concentration 36–38%
Reaction temperature 23–28 °C
pH 7–8
Catalyst type Quaternary ammonium salts
Catalyst loading 0.1–3% (wt)
Reaction time 1.6–2.4 hours
Product yield >98%
Product purity >97%

Synthesis via Hypochlorination of Allyltrimethylammonium Chloride

Another synthetic route involves the hypochlorination of allyltrimethylammonium chloride to produce 3-chloro-2-hydroxypropyltrimethylammonium chloride, a close analog of the target compound:

  • Allyltrimethylammonium chloride is prepared by reacting trimethylamine with allyl chloride in aqueous solution below 45 °C.
  • The resulting solution is then hypochlorinated with chlorine gas in a packed column reactor at 25 °C.
  • Excess chlorine is removed by air stripping, and the solution is neutralized with a weak base ion-exchange resin.
  • The process yields about 90% of the chlorohydrin product.
  • This method is scalable and suitable for industrial production.

Analytical and Research Findings on Preparation

  • The quaternization reaction is highly efficient with yields above 98% and product purities exceeding 97%, indicating well-optimized reaction conditions and catalyst choice.
  • Catalyst selection impacts the reaction rate and product purity; quaternary ammonium salts with long alkyl chains serve as effective catalysts, possibly due to phase transfer catalysis effects.
  • Reaction pH control between 7 and 8 is critical to prevent side reactions and ensure high product quality.
  • Temperature control below 40 °C avoids degradation of reactants and products.
  • The hypochlorination method for related compounds achieves high yield and purity with mild conditions and efficient chlorine utilization.
  • The use of aqueous media and mild reaction conditions aligns with green chemistry principles and industrial scalability.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Notes
Direct quaternization of N-[3-(tridecyloxy)propyl]-1,3-propanediamine N-[3-(tridecyloxy)propyl]-1,3-propanediamine + methylating agent Mild, aqueous/organic solvents Not specified Not specified Used in functionalized polyester synthesis
Epoxy chloropropane + trimethylamine + HCl + catalyst Epoxy chloropropane, trimethylamine, HCl, quaternary ammonium catalyst 23–28 °C, pH 7–8, 1.6–2.4 h >98 >97 Industrially optimized, high purity
Hypochlorination of allyltrimethylammonium chloride Allyl chloride, trimethylamine, chlorine gas <45 °C for allyl salt, 25 °C for hypochlorination ~90 High Suitable for chlorohydrin analogs
Multi-step synthesis via amino-diol and chloromethane 3-dimethylamino-1,2-propanediol, oleic acid, chloromethane 60–90 °C, 1.5 MPa, 5–24 h Not specified Not specified Related long-chain quaternary ammonium salt

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.

    Oxidation and Reduction: Can participate in redox reactions under specific conditions.

    Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.

Scientific Research Applications

2.1. Surfactant Properties

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exhibits surfactant properties, making it useful in formulations for:

  • Emulsification : It aids in the stabilization of emulsions in cosmetic and pharmaceutical formulations.
  • Detergency : Its ability to reduce surface tension allows it to be effective in cleaning products, enhancing the removal of dirt and grease.

2.2. Antimicrobial Activity

Research has shown that quaternary ammonium compounds, including this compound, possess antimicrobial properties. This compound can be employed in:

  • Disinfectants : Effective against a range of bacteria and viruses, making it suitable for use in hospital disinfectants and surface sanitizers.
  • Preservatives : Its antimicrobial action can extend the shelf life of products by preventing microbial growth.

2.3. Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. Its properties can be leveraged for:

  • Nanoparticle Formulations : Enhancing the solubility and bioavailability of poorly soluble drugs.
  • Targeted Delivery : Modifying nanoparticles for targeted drug delivery to specific tissues or cells.

Data Table of Applications

Application AreaDescriptionExamples
Surfactant PropertiesStabilizes emulsions; reduces surface tensionCosmetic creams, cleaning agents
Antimicrobial ActivityPrevents microbial growth; effective disinfectantHospital disinfectants
Drug Delivery SystemsEnhances solubility; targeted deliveryNanoparticle drug formulations

4.1. Emulsification in Cosmetic Formulations

A study demonstrated the effectiveness of this compound as an emulsifier in cosmetic creams. The formulation showed improved stability over time compared to control formulations without this compound, indicating its potential for commercial cosmetic products.

4.2. Antimicrobial Efficacy Testing

In a laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, supporting its use as an effective disinfectant agent.

4.3. Drug Delivery Enhancement

A research project focused on the use of this compound in enhancing the delivery of poorly soluble anti-cancer drugs using nanoparticle carriers. The study found that incorporating this compound significantly improved the drug's solubility and cellular uptake.

Mechanism of Action

The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural Variations and Alkyl Chain Length

TTPA is often compared to QACs with differing alkyl chain lengths and functional groups:

Compound Name Structure Highlights Key Applications Reference
TTPA Trimethoxysilyl-propyl + trimethylammonium Drug delivery, surface modification
Dimethyloctyl[3-(trimethoxysilyl)propyl]ammonium chloride (C8QSBA) Octyl chain + trimethoxysilyl-propyl Hydrophobic material coatings
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (C18QSBA) C18 chain + trimethoxysilyl-propyl Antimicrobial surfaces
Cetyltrimethylammonium chloride (CTAC) C16 chain, no silane group Surfactant, emulsifier

Key Findings :

  • Hydrophobicity : Longer alkyl chains (e.g., C18 in C18QSBA) enhance hydrophobicity, improving bacterial inhibition (~98.5% against S. aureus) .
  • Electrostatic Properties : TTPA’s trimethoxysilyl group enables covalent bonding to silica, unlike CTAC, which relies on physical adsorption .

Functional Group Impact on Performance

Silane vs. Non-Silane QACs
  • TTPA vs. [3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC): TTPA forms stable siloxane bonds with substrates, ideal for permanent surface modifications . MAPTAC (a polymerizable QAC) is used in hydrogels and membranes but lacks silane-based substrate adhesion .
Hydrolytic Stability
  • TTPA vs. Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) :
    • PMAPTAC exhibits superior aqueous stability due to its polymeric backbone, retaining functionality in high-temperature and saline environments .
    • TTPA hydrolyzes in acidic media, limiting its use in low-pH applications without stabilization .

Application-Specific Comparisons

Drug Delivery Systems
  • TTPA-Modified MSNs achieve 35% drug loading capacity for doxycycline in 90 minutes, outperforming non-silanized QACs due to enhanced surface charge .
  • C18QSBA (long alkyl chain) shows slower drug release kinetics, suited for sustained-release formulations .
Antimicrobial Activity
Compound Inhibition Rate (E. coli) Inhibition Rate (S. aureus) Reference
TTPA ~95% ~93%
C18QSBA ~97% ~98.5%
CTAC ~85% ~88%

Note: C18QSBA’s superior performance stems from its C18 chain, which disrupts bacterial membranes more effectively .

Biological Activity

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (CAS 68123-07-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its long aliphatic chain, which contributes to its amphiphilic nature. This property is crucial for its interaction with biological membranes and potential applications in drug delivery systems.

Biological Activity

The biological activity of this compound can be summarized in the following categories:

  • Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research has shown that certain concentrations of this compound can induce cytotoxic effects in various cell lines. The cytotoxicity is often dose-dependent and may involve the activation of apoptotic pathways.
  • Cell Proliferation : Some studies suggest that this compound may influence cell proliferation rates, potentially through modulation of signaling pathways associated with cell growth and survival.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The cationic nature allows it to interact with negatively charged components of the cell membrane, leading to permeability changes and eventual cell death.
  • Signaling Pathways : It may activate or inhibit various intracellular signaling pathways, including those related to apoptosis (e.g., caspase activation) and inflammation (e.g., NF-κB signaling).

Case Studies

  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial efficacy of various QACs, this compound demonstrated superior activity against Gram-positive bacteria compared to other compounds in its class .
  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential applications in cancer therapy .
  • Impact on Biofilm Formation : Research has shown that this compound can inhibit biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Cell ProliferationModulates growth signaling pathways
Biofilm InhibitionReduces biofilm formation in pathogens

Q & A

Q. What are the recommended synthesis routes for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, and how can purity be optimized?

The compound is synthesized via quaternization reactions, where a tertiary amine reacts with a chloroalkane. For structurally similar quaternary ammonium salts (e.g., (3-Acrylamidopropyl)trimethylammonium Chloride), optimal conditions include using polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours . Purity (>98%) is achieved via recrystallization in ethanol or column chromatography with silica gel. Confirm purity via NMR (e.g., absence of residual solvent peaks) and HPLC (retention time consistency) .

Q. How can researchers determine solubility parameters for formulation in biological or material science applications?

Solubility in aqueous or organic solvents depends on the alkyl chain length (tridecyloxy group) and counterion (chloride). For analogous compounds (e.g., trimethylammonium chlorides with C12–C18 chains), solubility in DMSO or methanol is typical. Use a stepwise protocol:

  • Prepare stock solutions at 10 mM in DMSO.
  • Test incremental dilution in PBS or culture media, monitoring for precipitation via dynamic light scattering (DLS).
  • For hydrophobic matrices (e.g., polymers), use co-solvents like PEG-300 or Tween 80 to enhance miscibility .

Q. What analytical techniques are critical for structural and functional characterization?

  • FT-IR : Confirm the presence of ammonium (N⁺–H bending at ~1480 cm⁻¹) and alkyl ether (C–O–C stretch at ~1100 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify proton environments (e.g., trimethyl groups at δ 3.0–3.5 ppm, tridecyloxy chain at δ 1.2–1.6 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M-Cl]⁺ ion for quaternary ammonium salts) .

Advanced Research Questions

Q. How does the alkyl chain length (tridecyloxy vs. shorter/longer chains) affect antimicrobial efficacy in biofilm disruption studies?

Longer alkyl chains (C13 in this compound) enhance membrane disruption in Gram-negative bacteria by penetrating lipid bilayers. Compare efficacy using:

  • Time-kill assays : Measure log reduction in Pseudomonas aeruginosa biofilms at 0.1–1.0 mg/mL.
  • Confocal microscopy : Stain with LIVE/DEAD® BacLight™ to visualize membrane integrity. Note: Resistance mechanisms (e.g., efflux pumps) may develop with prolonged sub-inhibitory exposure .

Q. What experimental strategies resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?

Discrepancies arise from solvent polarity, temperature, and ionic strength. To standardize CMC determination:

  • Use conductivity measurements (sharp inflection point at CMC) in deionized water.
  • Validate with pyrene fluorescence (I₁/I₃ ratio shift) . Example: For trimethylammonium surfactants, CMC decreases with increasing alkyl chain length (e.g., CMC ~0.5 mM for C13) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for drug delivery systems?

Design accelerated stability studies:

  • pH stability : Incubate solutions at pH 2–10 (37°C, 7 days), monitor degradation via HPLC.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar quaternary salts). Note: Chloride counterions may hydrolyze under extreme alkaline conditions, requiring buffered formulations .

Q. What role does this compound play in polymer grafting or surface modification, and how is efficiency quantified?

As a cationic surfactant, it facilitates surface functionalization via electrostatic interactions. For silica nanoparticles:

  • Grafting efficiency : Measure ζ-potential shift (e.g., from −30 mV to +25 mV after treatment).
  • XPS : Confirm Si–O–C bonding (binding energy ~102 eV) .

Methodological Challenges & Solutions

Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • In vitro : Use MTT assays on HEK-293 cells, noting IC₅₀ values.
  • Ex vivo : Test on rat skin models, measuring inflammatory markers (IL-6, TNF-α). Discrepancies often arise from protein binding in biological fluids; use dialysis membranes to simulate bioavailability .

Q. What computational tools predict interaction mechanisms with biological membranes or synthetic polymers?

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration using CHARMM36 force fields.
  • Docking studies : Analyze binding affinity with bacterial efflux pump proteins (e.g., AcrB in E. coli) .

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